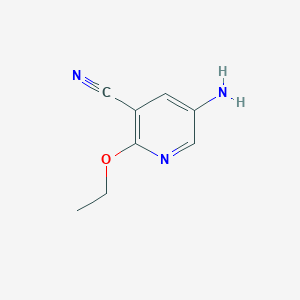![molecular formula C10H16O3 B13320807 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system attached to a hydroxypropanoic acid moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane ring system. The subsequent functionalization of the bicyclic core with a hydroxypropanoic acid group can be achieved through various chemical transformations, including oxidation and esterification reactions .
Industrial Production Methods
Industrial production of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID often involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID stands out due to its unique combination of a bicyclic ring system and a hydroxypropanoic acid moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness among related compounds .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9,11H,1-5H2,(H,12,13) |
Clave InChI |
IHGXERSQGUYRIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


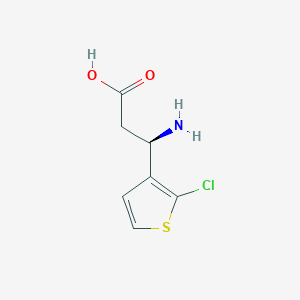
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
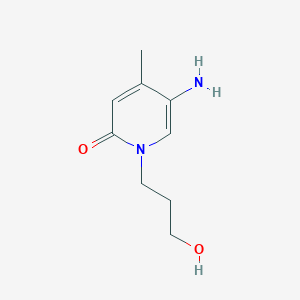
amine](/img/structure/B13320747.png)
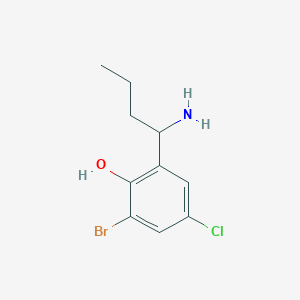
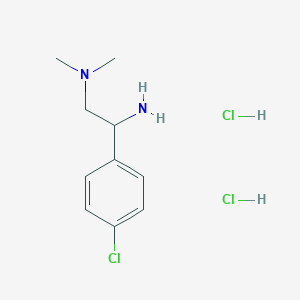
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

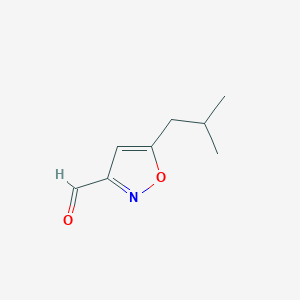
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)


![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
